molecular formula C18H20N2O2 B1390525 tert-butyl (3-amino-9H-carbazol-9-yl)acetate CAS No. 1204297-59-5

tert-butyl (3-amino-9H-carbazol-9-yl)acetate

Cat. No.: B1390525
CAS No.: 1204297-59-5
M. Wt: 296.4 g/mol
InChI Key: LHTXTTOUBQINDT-UHFFFAOYSA-N
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Description

tert-butyl (3-amino-9H-carbazol-9-yl)acetate: is a chemical compound with the molecular formula C18H20N2O2 and a molecular weight of 296.37 g/mol . It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic electronics and medicinal chemistry.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3-amino-9H-carbazol-9-yl)acetate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic applications. It has been investigated for its role in drug delivery systems and as a precursor for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of advanced materials with specific electronic properties. It is also employed in the manufacture of dyes and pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of carbazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for tert-butyl (3-amino-9H-carbazol-9-yl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl (3-amino-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group typically yields nitro derivatives, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of tert-butyl (3-amino-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways within cells. The compound’s effects are primarily mediated through its ability to donate or accept electrons, making it useful in electronic applications. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: tert-butyl (3-amino-9H-carbazol-9-yl)acetate is unique due to its specific combination of functional groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications .

Properties

IUPAC Name

tert-butyl 2-(3-aminocarbazol-9-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-18(2,3)22-17(21)11-20-15-7-5-4-6-13(15)14-10-12(19)8-9-16(14)20/h4-10H,11,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTXTTOUBQINDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=C(C=C2)N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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